molecular formula C10H19NO2 B2544208 7,7-Dimethoxy-2-azaspiro[3.5]nonane CAS No. 2504204-13-9

7,7-Dimethoxy-2-azaspiro[3.5]nonane

Cat. No.: B2544208
CAS No.: 2504204-13-9
M. Wt: 185.267
InChI Key: DPDFYMTUBBXZLA-UHFFFAOYSA-N
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Description

7,7-Dimethoxy-2-azaspiro[3.5]nonane is a spirocyclic amine featuring a central azetidine ring fused to a cyclohexane moiety, with two methoxy groups at the 7-position.

Properties

IUPAC Name

7,7-dimethoxy-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)5-3-9(4-6-10)7-11-8-9/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDFYMTUBBXZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC2(CC1)CNC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethoxy-2-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a nitrogen atom and methoxy groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethoxy-2-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

7,7-Dimethoxy-2-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dimethoxy-2-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The methoxy groups may also play a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Table 1: Sigma Receptor Binding Affinities of 2,7-Diazaspiro[3.5]nonane Derivatives

Compound KiS1R (nM) KiS2R (nM) Functional Profile
AD186 (4b) 2.7 27 S1R Agonist
AB21 (5b) 13 102 S1R Antagonist

Diazabicyclo[4.3.0]nonane Derivatives

These bicyclic analogs, such as AB10 (8f), demonstrate lower S1R affinity (KiS1R = 10 nM, KiS2R = 165 nM) compared to spiro derivatives. The rigid bicyclic structure reduces conformational flexibility, which may limit optimal interactions with S1R’s hydrophobic pockets. In contrast, the spiro[3.5]nonane scaffold allows for tailored substitutions (e.g., methoxy groups) to fine-tune receptor engagement .

Antimicrobial Azaspiro Compounds

Diazabicyclo[4.3.0]nonane derivatives like 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane exhibit broad-spectrum antimicrobial activity against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) pathogens.

Table 2: Antimicrobial Activity of Diazabicyclo[4.3.0]nonane Derivatives

Compound Target Pathogens MIC (µg/mL)
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane S. aureus, E. coli 8–16
3-Benzyl derivative Vibrio parahaemolyticus 4–8

Spiro Azetidine HCV Protease Inhibitors

The 2-azaspiro[3.5]nonane core is a key intermediate in hepatitis C virus (HCV) NS3 protease inhibitors, such as telaprevir analogs.

Structural and Functional Insights

  • Scaffold Rigidity: The spiro[3.5]nonane core provides conformational restraint, favoring selective receptor interactions over flexible bicyclic analogs .
  • Substituent Effects : Methoxy groups at the 7-position may increase metabolic stability by shielding reactive amine sites from oxidative enzymes.

Biological Activity

7,7-Dimethoxy-2-azaspiro[3.5]nonane is a spirocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves cyclization reactions using appropriate precursors containing nitrogen and methoxy groups. Common solvents include dichloromethane or ethanol, with catalysts such as acids or bases to facilitate the reaction. The following table summarizes key synthetic routes:

Step Reagents Conditions Outcome
1Precursor A + Precursor BAcidic medium, DMFCyclization to form intermediate
2Intermediate + Lithium aluminum hydrideAnhydrous etherFormation of this compound

The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating biological pathways. The methoxy groups enhance its reactivity and interaction with other molecules, which may contribute to its pharmacological effects .

Biological Activity and Case Studies

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : It has been reported as an inhibitor of Respiratory Syncytial Virus (RSV), showcasing its potential in antiviral drug development .
  • Antitumor Properties : Studies have indicated that this compound may act as an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is critical in cancer progression .
  • GPR119 Agonism : In a study focusing on GPR119 agonists, derivatives of the spirocyclic structure were synthesized and evaluated for their glucose-lowering effects in diabetic models . Compound 54g from this series demonstrated significant efficacy.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound Structural Features Biological Activity
This compoundSpirocyclic with methoxy groupsAntiviral, Antitumor
2,2-Dimethoxy-7-azaspiro[3.5]nonaneSimilar structure but different methoxy positioningLimited studies available
2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-oneContains a benzyloxy groupPotentially different pharmacodynamics

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